molecular formula C9H5BrO3 B1528777 7-Bromobenzofuran-3-carboxylic acid CAS No. 1374574-88-5

7-Bromobenzofuran-3-carboxylic acid

Cat. No.: B1528777
CAS No.: 1374574-88-5
M. Wt: 241.04 g/mol
InChI Key: IJEZISLPHXSBTK-UHFFFAOYSA-N
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Description

7-Bromobenzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family, which is known for its diverse biological activities.

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which 7-bromobenzofuran-3-carboxylic acid belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

For example, some benzofuran compounds have been found to inhibit the growth of multi-drug resistant strains such as Staphylococcus aureus, Enterococcus, and Mycobacterium .

Biochemical Pathways

These could include pathways related to cell growth and proliferation, oxidative stress, and viral replication .

Result of Action

Based on the known biological activities of benzofuran compounds, it can be inferred that the compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects could result from the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors These could include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells or organisms.

This compound, like other benzofuran derivatives, holds promise for potential applications in various aspects of medicine and biology due to its broad range of biological activities .

Biochemical Analysis

Biochemical Properties

7-Bromobenzofuran-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to exhibit strong biological activities such as anti-tumor and antibacterial effects . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of these biomolecules. The exact nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been found to inhibit cell growth in different types of cancer cells, indicating their potential as anticancer agents . Additionally, this compound may modulate cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux and levels of various metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, benzofuran derivatives can inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth . These interactions often involve the formation of stable complexes between this compound and the target biomolecules, resulting in altered biochemical pathways and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that benzofuran derivatives can remain stable under certain conditions, but may degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained biological activity, although the exact effects can vary depending on the experimental conditions and the specific cell types or organisms being studied.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes. Threshold effects have been observed in studies, where a certain dosage level is required to achieve the desired biological activity without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and levels of different metabolites . For example, benzofuran derivatives can affect the metabolism of fatty acids, amino acids, and other essential biomolecules. These interactions can lead to changes in the overall metabolic profile of cells, impacting their growth, differentiation, and survival.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it may localize to particular cellular compartments or accumulate in certain tissues, depending on its chemical properties and interactions with cellular components. These processes are essential for the compound’s efficacy and safety in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can significantly affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its biological effects. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

The synthesis of 7-Bromobenzofuran-3-carboxylic acid typically involves the bromination of benzofuran-3-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature . Industrial production methods may involve more scalable processes, including continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency .

Properties

IUPAC Name

7-bromo-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEZISLPHXSBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374574-88-5
Record name 7-bromo-1-benzofuran-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 7-bromo-1-benzofuran-3-carboxylate (1.0 g, 3.7 mmol) in 20 mL of MeOH/THF/H2O (2/211) was added LiOH H2O (777 mg, 18.5 mmol), and the mixture was stirred at ambient temperature overnight. The solvents were removed under vacuum, and the residue was added 10 mL of water and extracted with ether (100 mL). The aqueous layer was then acidified with 4 N HCl to pH=3 in ice bath, and extracted with EtOAc. The combined organic phase was washed with brine, dried over anhydrous sodium sulfate and concentrated to give 7-bromo-1-benzofuran-3-carboxylic acid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
LiOH H2O
Quantity
777 mg
Type
reactant
Reaction Step One
Name
MeOH THF H2O
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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